![molecular formula C13H14ClN3O4S B6552800 ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate CAS No. 1238281-89-4](/img/structure/B6552800.png)

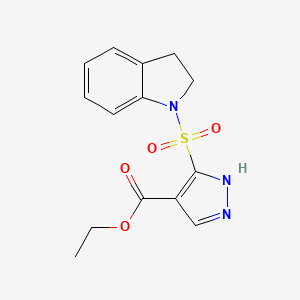

ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized from its constituent elements or from other compounds. It would include the reactants, products, and conditions of the reaction .Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy might be used to determine the structure .Chemical Reactions Analysis

This would involve a study of the chemical reactions that the compound undergoes, including the reactants, products, and conditions of the reactions .Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability) .Applications De Recherche Scientifique

Catalytic Protodeboronation

Description: Protodeboronation is a process that involves the removal of a boron atom from a boronic ester. In contrast to functionalizing deboronation, which has numerous protocols for alkyl boronic esters, protodeboronation is less explored.

Application:

- Catalytic Protodeboronation : Researchers have developed a radical-based approach for catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using pinacol boronic esters. This method allows for the formal anti-Markovnikov hydromethylation of alkenes, a valuable yet previously unknown transformation .

Benzylic Position Reactions

Description: The benzylic position refers to the carbon adjacent to a benzene ring. Understanding reactions at this position is crucial in organic chemistry.

- Substitution at Primary Carbon via SN2 : When substitution occurs at the primary carbon via an SN2 mechanism, the benzylic carbon is often involved. Although there isn’t a radical requiring resonance stabilization, the concerted mechanism favors this position .

Biological Potential of Indole Derivatives

Description: Indole derivatives are a class of compounds containing an indole ring. These compounds exhibit diverse biological activities.

- Pyrimidine-Derived Indole Ribonucleosides : Researchers synthesized pyrimidine-derived indole ribonucleosides and tested their in vitro antiproliferative properties against various cancer cell lines. These compounds show promise as potential anticancer agents .

Field-Programmable Gate Arrays (FPGAs) in Scientific Research

Description: FPGAs are reconfigurable integrated circuits used for various applications, including scientific research.

- Resource-Aware FPGA Design : Focusing on resource awareness, FPGAs find applications in both small one-chip laboratory systems and large-scale “big science” projects. They are used for data acquisition, front-end electronics, trigger systems, and computation in scientific experiments .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O4S/c1-3-21-13(18)10-7-15-16-12(10)22(19,20)17-9-5-4-8(2)11(14)6-9/h4-7,17H,3H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKVGIJIUVSCEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(2-methylphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B6552717.png)

![2-phenyl-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyrazolo[1,5-a]pyrazine](/img/structure/B6552723.png)

![2-(4-methylphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine](/img/structure/B6552730.png)

![2-(4-methoxyphenyl)-4-{[(3-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine](/img/structure/B6552751.png)

![2-(4-methoxyphenyl)-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyrazolo[1,5-a]pyrazine](/img/structure/B6552759.png)

![ethyl 5-[(4-carbamoylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B6552774.png)

![ethyl 5-[(2-fluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B6552778.png)

![ethyl 5-[(2,4-difluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B6552789.png)

![ethyl 5-{[(pyridin-2-yl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate](/img/structure/B6552793.png)

![1-[(2,5-dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione](/img/structure/B6552824.png)

![3-benzyl-1-[(2-chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione](/img/structure/B6552831.png)

![1-[(2-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione](/img/structure/B6552837.png)